Cas no 215527-70-1 (Phenylboronic Acid-d5)
Phenylboronic Acid-d5 Chemical and Physical Properties
Names and Identifiers
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- Phenylboronic Acid-d5
- Phenyl-d5-boronic Acid
- (2,3,4,5,6-pentadeuteriophenyl)boronic acid
- (phenyl-d5)boronic acid
- [2,3,4,5,6-2H]phenylboronic acid
- 2,3,4,5,6-pentadeuteriophenylboronic acid
- 2,3,4,5,6-pentadeuteriumbenzeneboronic acid
- d5-phenylboronic acid
- (Perdeuterophenyl)boronic acid
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- MDL: MFCD02093711
- Inchi: 1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D
- InChI Key: HXITXNWTGFUOAU-RALIUCGRSA-N
- SMILES: OB(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])O
Computed Properties
- Exact Mass: 127.08500
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Solids
- Melting Point: 217-220 °C (lit.)
- PSA: 40.46000
- LogP: -0.63360
- Solubility: Not determined
Phenylboronic Acid-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 517860-1G |
Phenylboronic Acid-d5 |
215527-70-1 | 98% | 1g |
¥2666.95 | 2023-12-05 | |
| Chemenu | CM325334-5g |
Phenyl-d5-boronic acid |
215527-70-1 | 0.95 | 5g |
$518 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P874542-100mg |
Phenylboronic Acid-d5 |
215527-70-1 | 98% | 100mg |
¥536.00 | 2022-09-01 | |
| abcr | AB357506-1 g |
Phenyl-d5-boronic acid, 98 atom%D; . |
215527-70-1 | 1 g |
€246.00 | 2023-07-19 | ||
| abcr | AB357506-5 g |
Phenyl-d5-boronic acid, 98 atom%D; . |
215527-70-1 | 5 g |
€450.00 | 2023-07-19 | ||
| abcr | AB357506-25 g |
Phenyl-d5-boronic acid, 98 atom%D; . |
215527-70-1 | 25 g |
€1,878.00 | 2023-07-19 | ||
| Apollo Scientific | OR907458-1g |
(2,3,4,5,6-Pentadeuteriophenyl)boronic acid |
215527-70-1 | 98% | 1g |
£115.00 | 2023-09-02 | |
| Apollo Scientific | OR907458-5g |
(2,3,4,5,6-Pentadeuteriophenyl)boronic acid |
215527-70-1 | 98% | 5g |
£300.00 | 2023-09-02 | |
| BAI LING WEI Technology Co., Ltd. | 127959-1G |
Phenyl-d5-boronic acid, 98 atom%D |
215527-70-1 | 1G |
¥ 1845 | 2022-04-26 | ||
| TRC | P319592-100mg |
Phenylboronic Acid-d5 |
215527-70-1 | 100mg |
$52.00 | 2023-05-17 |
Phenylboronic Acid-d5 Suppliers
Phenylboronic Acid-d5 Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Phenylboronic Acid-d5
Phenylboronic Acid-d5 (CAS No. 215527-70-1): A Versatile Deuterated Compound for Advanced Research
Phenylboronic Acid-d5 (CAS No. 215527-70-1) is a deuterated derivative of phenylboronic acid, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in NMR spectroscopy, mass spectrometry, and kinetic isotope effect studies. The compound is widely used in pharmaceutical research, organic synthesis, and material science due to its unique properties and stability.
The deuterated phenylboronic acid structure offers significant advantages in tracking molecular interactions and reaction mechanisms. Researchers value its ability to provide clearer signals in spectroscopic analyses, reducing background noise and improving data accuracy. This makes Phenylboronic Acid-d5 a critical tool in drug discovery and metabolic studies.
One of the most searched questions about Phenylboronic Acid-d5 is its role in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone in modern organic chemistry, enabling the formation of carbon-carbon bonds. The deuterated version allows scientists to study reaction pathways with greater precision, addressing common challenges like side reactions and catalyst efficiency.
Another trending topic is the application of deuterated compounds in proteomics and metabolomics. With the rise of precision medicine, researchers are increasingly using Phenylboronic Acid-d5 as an internal standard or tracer. Its stability under physiological conditions makes it ideal for studying biochemical pathways and drug metabolism.
The demand for high-purity Phenylboronic Acid-d5 has grown significantly, driven by advancements in analytical chemistry and pharmaceutical development. Suppliers now offer customized solutions, including different isotopic enrichments and formulations, to meet diverse research needs. This flexibility has expanded its use in fields like cancer research and neurodegenerative disease studies.
Environmental scientists are also exploring the potential of Phenylboronic Acid-d5 in pollutant detection and environmental monitoring. Its ability to form stable complexes with diols and other functional groups makes it useful for developing sensitive detection methods. This aligns with the global focus on sustainability and green chemistry.
In material science, deuterated phenylboronic acids are gaining attention for their role in designing smart polymers and responsive materials. These materials can adapt to environmental changes, offering applications in drug delivery systems and biosensors. The deuterium labeling provides insights into molecular dynamics and interactions, facilitating innovation in this field.
Quality control is a critical aspect when working with Phenylboronic Acid-d5. Researchers often inquire about the best practices for storage and handling to maintain its integrity. Proper storage in a cool, dry environment and protection from light are essential to preserve its isotopic purity and reactivity. These precautions ensure reliable results in sensitive experiments.
The synthesis of Phenylboronic Acid-d5 involves specialized techniques to achieve high isotopic enrichment. Modern methods focus on efficiency and scalability, addressing the growing demand for deuterated compounds. This has led to collaborations between academia and industry, driving innovation in synthetic chemistry.
Looking ahead, the applications of Phenylboronic Acid-d5 are expected to expand further. Emerging trends like AI-driven drug discovery and personalized medicine will likely increase its utilization. Its compatibility with advanced analytical techniques positions it as a valuable asset in future scientific breakthroughs.
In summary, Phenylboronic Acid-d5 (CAS No. 215527-70-1) is a versatile and indispensable tool in modern research. Its unique properties and broad applicability make it a focal point in chemistry, biology, and material science. As technology advances, its role in solving complex scientific challenges will continue to grow.
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